molecular formula C23H17N3OS B12907709 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine CAS No. 667466-72-0

4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine

Cat. No.: B12907709
CAS No.: 667466-72-0
M. Wt: 383.5 g/mol
InChI Key: RKLUTPYDALOCBA-UHFFFAOYSA-N
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Description

4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This compound, with its unique structure, has shown potential in various scientific research applications.

Preparation Methods

The synthesis of 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine involves several steps. One common synthetic route includes the reaction of phenoxathiin-2-carbaldehyde with benzylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazin-3-amine derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs due to its potential pharmacological activities.

    Medicine: Research has indicated its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of inflammatory pathways .

Comparison with Similar Compounds

4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

These compounds share the pyridazine core structure but differ in their substituents, leading to varied pharmacological activities

Properties

CAS No.

667466-72-0

Molecular Formula

C23H17N3OS

Molecular Weight

383.5 g/mol

IUPAC Name

4-benzyl-6-phenoxathiin-2-ylpyridazin-3-amine

InChI

InChI=1S/C23H17N3OS/c24-23-17(12-15-6-2-1-3-7-15)13-18(25-26-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H2,24,26)

InChI Key

RKLUTPYDALOCBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN=C2N)C3=CC4=C(C=C3)OC5=CC=CC=C5S4

Origin of Product

United States

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